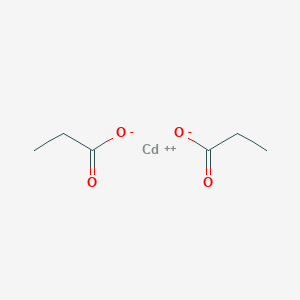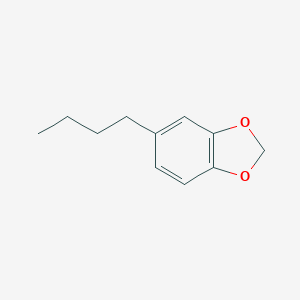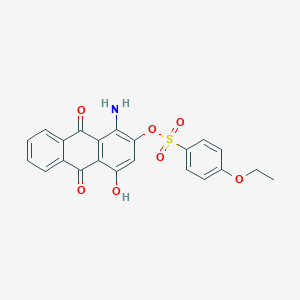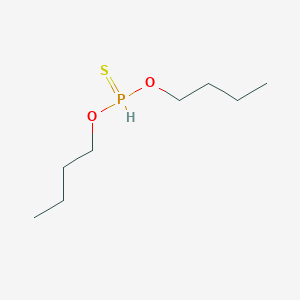
Dibutoxy(sulfanylidene)-lambda5-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutoxy(sulfanylidene)-lambda5-phosphane, also known as DBSP, is a compound that has gained significant attention in the field of scientific research due to its unique chemical properties. This compound is a phosphine derivative that contains a sulfur atom and two butoxy groups attached to the phosphorus atom. DBSP has been synthesized through various methods and has been studied for its potential applications in the fields of catalysis, material science, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Dibutoxy(sulfanylidene)-lambda5-phosphane is not fully understood, but it is believed to involve the coordination of the sulfur atom and butoxy groups to metal complexes, which can then catalyze various reactions. In pharmaceuticals, Dibutoxy(sulfanylidene)-lambda5-phosphane is believed to inhibit the activity of enzymes by binding to the active site and preventing substrate binding.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Dibutoxy(sulfanylidene)-lambda5-phosphane. However, studies have shown that Dibutoxy(sulfanylidene)-lambda5-phosphane is relatively non-toxic and has low levels of acute toxicity. Further studies are needed to determine the long-term effects of Dibutoxy(sulfanylidene)-lambda5-phosphane exposure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Dibutoxy(sulfanylidene)-lambda5-phosphane is its ease of synthesis and purification. Dibutoxy(sulfanylidene)-lambda5-phosphane has also been shown to be a versatile ligand for metal complexes, which can be used in various catalytic reactions. However, one of the limitations of Dibutoxy(sulfanylidene)-lambda5-phosphane is its limited solubility in common solvents, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for Dibutoxy(sulfanylidene)-lambda5-phosphane research. In the field of catalysis, further studies can be conducted to optimize the use of Dibutoxy(sulfanylidene)-lambda5-phosphane as a ligand for metal complexes and to develop new catalytic systems. In material science, Dibutoxy(sulfanylidene)-lambda5-phosphane can be further explored as a precursor for the synthesis of new phosphorus-containing polymers and nanomaterials. In pharmaceuticals, Dibutoxy(sulfanylidene)-lambda5-phosphane can be studied for its potential use as an inhibitor of enzymes involved in various diseases. Overall, Dibutoxy(sulfanylidene)-lambda5-phosphane has shown significant potential for various applications in scientific research and warrants further investigation.
Métodos De Síntesis
Dibutoxy(sulfanylidene)-lambda5-phosphane can be synthesized through several methods, including the reaction of butyl lithium with a phosphorus trichloride derivative, followed by the reaction with sulfur and butanol. Another method involves the reaction of a phosphorus trichloride derivative with sodium sulfide and butanol. These methods have been optimized to produce high yields of Dibutoxy(sulfanylidene)-lambda5-phosphane with minimal impurities.
Aplicaciones Científicas De Investigación
Dibutoxy(sulfanylidene)-lambda5-phosphane has shown potential applications in various fields of scientific research. In the field of catalysis, Dibutoxy(sulfanylidene)-lambda5-phosphane has been used as a ligand for metal complexes, which have been shown to catalyze various reactions, including cross-coupling reactions and hydrogenation reactions. In material science, Dibutoxy(sulfanylidene)-lambda5-phosphane has been used as a precursor for the synthesis of phosphorus-containing polymers and nanomaterials. In pharmaceuticals, Dibutoxy(sulfanylidene)-lambda5-phosphane has been studied for its potential use as an inhibitor of enzymes involved in various diseases.
Propiedades
Número CAS |
17529-47-4 |
|---|---|
Nombre del producto |
Dibutoxy(sulfanylidene)-lambda5-phosphane |
Fórmula molecular |
C8H19O2PS |
Peso molecular |
210.28 g/mol |
Nombre IUPAC |
dibutoxy(sulfanylidene)phosphanium |
InChI |
InChI=1S/C8H18O2PS/c1-3-5-7-9-11(12)10-8-6-4-2/h3-8H2,1-2H3/q+1 |
Clave InChI |
WYXPFVOLIOAKON-UHFFFAOYSA-N |
SMILES |
CCCCO[P+](=S)OCCCC |
SMILES canónico |
CCCCOP(=S)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




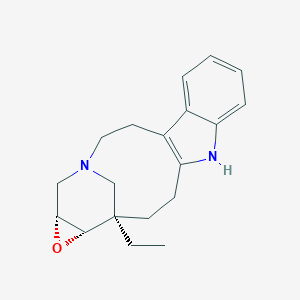
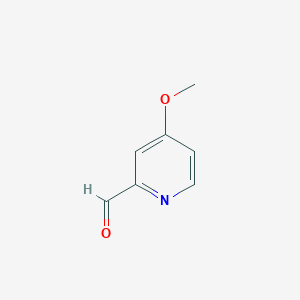
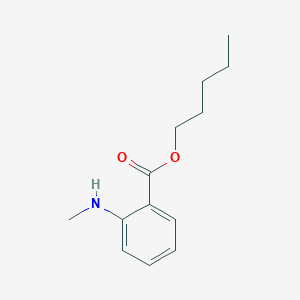
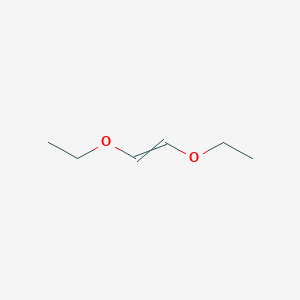
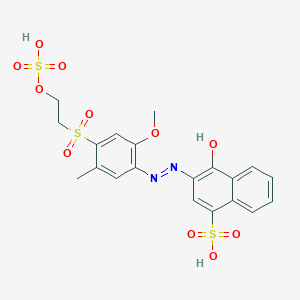
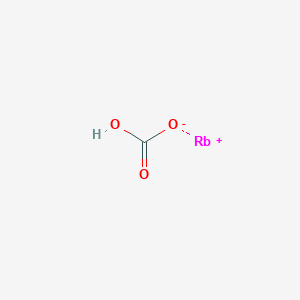
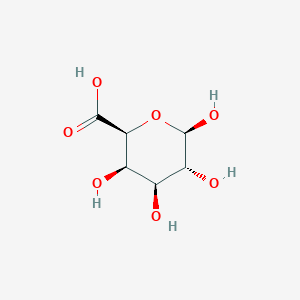
![4-Methoxybenzo[c]cinnoline](/img/structure/B103057.png)
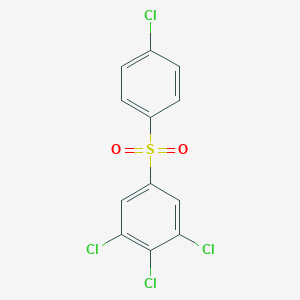
![2-[(3-Carboxyphenyl)carbamoyl]benzoic acid](/img/structure/B103060.png)
